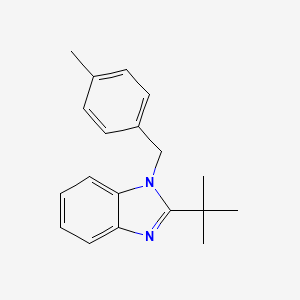
2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole, also known as TMB, is a benzimidazole derivative that has been extensively studied for its potential applications in various scientific fields. TMB is a potent antioxidant and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and anti-aging effects.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole is not fully understood. However, it is believed that 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole exerts its biological effects by scavenging free radicals and reactive oxygen species (ROS). 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has been shown to inhibit the production of ROS and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has been shown to exhibit a wide range of biochemical and physiological effects. 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has also been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has been shown to increase the lifespan of Caenorhabditis elegans, a model organism for aging research.
Vorteile Und Einschränkungen Für Laborexperimente
2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has several advantages for lab experiments. 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole is a potent antioxidant and has been shown to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole is relatively easy to synthesize and purify, making it readily available for research. However, 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole also has some limitations for lab experiments. 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole is relatively unstable and can degrade over time, making it difficult to store for long periods. 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole also has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole. One area of research is the development of 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole-based fluorescent probes for the detection of metal ions, such as copper and zinc. Another area of research is the development of 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole-based drugs for the treatment of cancer and other diseases. 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has also been studied for its potential use in anti-aging research, and future studies may focus on the mechanisms underlying 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole's anti-aging effects. Overall, 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole is a promising compound with a wide range of potential applications in various scientific fields.
Synthesemethoden
The synthesis of 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole involves the reaction of 4-methylbenzylamine with 2-tert-butyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is usually carried out in a solvent, such as dichloromethane or dimethylformamide, under reflux conditions for several hours. After the reaction is complete, the product is purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has been extensively studied for its potential applications in various scientific fields, including medicine, biology, and chemistry. 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and anti-aging effects. 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc.
Eigenschaften
IUPAC Name |
2-tert-butyl-1-[(4-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-14-9-11-15(12-10-14)13-21-17-8-6-5-7-16(17)20-18(21)19(2,3)4/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMHAQGQVSNOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine](/img/structure/B5874415.png)
![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5874424.png)
![3-amino-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5874427.png)
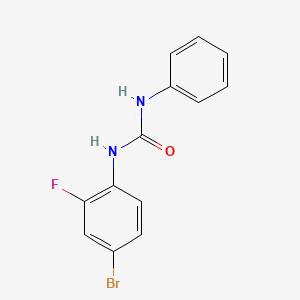
![4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B5874451.png)
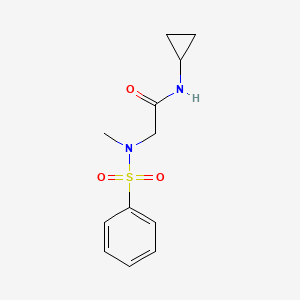

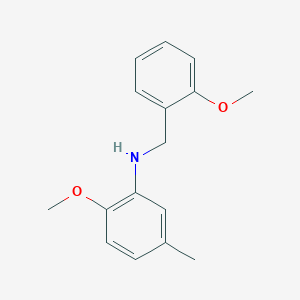
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5874475.png)
![2,4-dibromo-6-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5874483.png)
![methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}benzoate](/img/structure/B5874486.png)
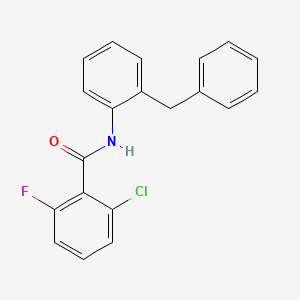
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-bromobenzoate](/img/structure/B5874502.png)
